molecular formula C10H22O B14462071 2,3,4,4-Tetramethylhexan-2-ol CAS No. 66256-66-4

2,3,4,4-Tetramethylhexan-2-ol

Cat. No.: B14462071
CAS No.: 66256-66-4
M. Wt: 158.28 g/mol
InChI Key: IELWGTFQRBDDCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,4-Tetramethylhexan-2-ol is an organic compound with the molecular formula C₁₀H₂₂O. It is a branched alcohol, characterized by the presence of four methyl groups attached to a hexane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4-Tetramethylhexan-2-ol can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,3,4,4-Tetramethylhexane, followed by oxidation to introduce the hydroxyl group. The reaction conditions typically involve the use of strong bases and oxidizing agents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include catalytic hydrogenation of ketones or aldehydes, followed by purification steps such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,3,4,4-Tetramethylhexan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Hydrochloric acid (HCl), Thionyl chloride (SOCl₂)

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

2,3,4,4-Tetramethylhexan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,4-Tetramethylhexan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds and participate in various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,4-Tetramethylhexane
  • 2,3,3-Trimethylheptane
  • 3-Ethyl-2-methylhexane

Uniqueness

2,3,4,4-Tetramethylhexan-2-ol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group. This structural configuration imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

66256-66-4

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

2,3,4,4-tetramethylhexan-2-ol

InChI

InChI=1S/C10H22O/c1-7-9(3,4)8(2)10(5,6)11/h8,11H,7H2,1-6H3

InChI Key

IELWGTFQRBDDCZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(C)C(C)(C)O

Origin of Product

United States

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